1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-methoxy-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHCRVVPXZYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
An In-depth Technical Guide to 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene: A Versatile Building Block for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of this compound. As a polysubstituted aromatic compound, it represents a valuable, albeit specialized, building block for researchers in organic synthesis, medicinal chemistry, and materials science. This document consolidates theoretical knowledge based on the well-established chemistry of its constituent functional groups—iodobenzene, anisole, and a methoxymethyl (MOM) protected phenol—to offer a predictive yet robust profile of this molecule. We will explore its anticipated reactivity, propose a logical synthetic pathway, and discuss its utility in constructing complex molecular architectures, particularly in the context of drug discovery and development.
Introduction: The Strategic Value of Polysubstituted Aromatics
The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of modern chemical synthesis. Polysubstituted benzenes are integral to the creation of pharmaceuticals, agrochemicals, and advanced materials. The title compound, this compound, encapsulates three distinct functionalities that offer a high degree of synthetic flexibility. The iodo-group serves as a versatile handle for a multitude of cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the methoxymethyl (MOM) ether provides a stable yet readily cleavable protecting group for a hydroxyl function. This unique combination allows for sequential and site-selective modifications, making it a potentially powerful intermediate in multi-step syntheses.
Predicted Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H11IO3 | Sum of constituent atoms. |
| Molecular Weight | 294.09 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Iodobenzenes are often liquids or low-melting solids, and aged samples can appear yellowish due to slight decomposition.[1][2][3] |
| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, THF); insoluble in water.[2] | The molecule is predominantly non-polar. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than iodobenzene (188 °C)[4] due to increased molecular weight and polarity. |
| Stability | Sensitive to light and strong acids.[5] | Aryl iodides can be light-sensitive.[5] The MOM ether is labile in acidic conditions.[6][7] |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the MOM group. The aromatic protons will likely appear as complex multiplets in the range of δ 6.5-7.5 ppm. The methoxy protons should present as a sharp singlet around δ 3.8-3.9 ppm. The MOM group will be characterized by two singlets: one for the O-CH₂-O protons around δ 5.1-5.2 ppm and another for the O-CH₃ protons around δ 3.4-3.5 ppm.
-
¹³C NMR: The carbon spectrum will reveal the aromatic carbons, with the carbon bearing the iodine atom (C-I) being significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) compared to other aromatic carbons.[8] The carbons attached to the oxygen atoms will be deshielded. The methoxy carbon will be in the δ 55-60 ppm region, and the MOM group carbons will appear around δ 95-100 ppm (O-CH₂-O) and δ 55-60 ppm (O-CH₃).[9]
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and strong C-O stretching bands for the ether linkages (around 1000-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 294. The isotopic pattern will not be particularly distinctive as iodine is monoisotopic. Fragmentation will likely involve the loss of the MOM group and methoxy group.
Proposed Synthesis: A Strategic Approach
The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry, dictated by the directing effects of the substituents.[10][11][12] The methoxy and hydroxyl (precursor to the MOM ether) groups are both ortho-, para-directing and activating.[13][14][15] The iodine is a deactivating group but is also ortho-, para-directing. A plausible retrosynthetic analysis suggests a route starting from a commercially available dimethoxybenzene derivative.
Diagram 1: Retrosynthetic Analysis
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Molecular weight and formula of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
An In-depth Technical Guide to 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized aromatic compound with significant potential as a building block in synthetic organic chemistry. While not a commonly cataloged reagent, its unique substitution pattern—featuring an iodine atom, a methoxy group, and a methoxymethyl (MOM) ether protecting group—offers a versatile platform for the construction of complex molecular architectures. This document delineates its core chemical properties, proposes a logical synthetic pathway with detailed experimental considerations, and explores its potential applications, particularly in the realm of pharmaceutical research and development. The guide is structured to provide both foundational data for researchers and field-proven insights for drug development professionals, emphasizing the causal relationships behind experimental choices and protocols.
Core Molecular Data and Physicochemical Properties
Due to the specialized nature of this compound, it is not widely listed in commercial chemical databases. The following properties have been calculated based on its molecular structure.
| Property | Value | Source |
| Molecular Formula | C9H11IO3 | Calculated |
| Molecular Weight | 294.09 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| Canonical SMILES | COC1=C(OCOC)C(I)=CC=C1 | |
| InChI Key | (Predicted) | |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Inferred from similar compounds |
Strategic Synthesis and Mechanistic Insights
The synthesis of this compound requires a multi-step approach, beginning with a commercially available precursor and involving protection and directed iodination steps. The rationale behind this proposed pathway is to control the regioselectivity of the iodination by leveraging the directing effects of the existing substituents.
Proposed Synthetic Workflow
The synthesis can be logically approached in three key stages starting from 2-methoxy-3-nitrophenol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Protection of the Phenolic Hydroxyl Group
-
Reaction: 2-Methoxy-3-nitrophenol is treated with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base to form 1-Methoxy-2-(methoxymethoxy)-3-nitrobenzene.
-
Protocol:
-
Dissolve 2-methoxy-3-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality: The phenolic hydroxyl group is a potent activating group that would interfere with subsequent reactions. Its protection as a MOM ether is crucial for directing the subsequent iodination and preventing unwanted side reactions. DIPEA is used as a hindered base to deprotonate the phenol without competing as a nucleophile.
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of 1-Methoxy-2-(methoxymethoxy)-3-nitrobenzene is reduced to an amine to furnish 2-(Methoxymethoxy)-3-methoxyaniline.
-
Protocol:
-
Dissolve the protected nitrophenol (1.0 eq) in ethanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, 0.05 eq).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the aniline, which can often be used without further purification.
-
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Alternatively, reduction with iron powder in the presence of ammonium chloride can be employed for a more cost-effective and scalable process.
Step 3: Iodination via the Sandmeyer Reaction
-
Reaction: The aniline is converted to a diazonium salt, which is then displaced by iodide to yield the target compound, this compound.
-
Protocol:
-
Suspend 2-(Methoxymethoxy)-3-methoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
-
-
Causality: The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. This approach provides excellent regiocontrol, as the position of the iodine is determined by the initial position of the amine.
Applications in Drug Discovery and Development
The strategic placement of the iodo, methoxy, and MOM-protected hydroxyl groups makes this compound a valuable intermediate in medicinal chemistry.
Role as a Versatile Synthetic Intermediate
-
Cross-Coupling Reactions: The iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide array of carbon and heteroatom substituents at this position, enabling the synthesis of diverse compound libraries for screening.
-
Grignard and Lithiation Chemistry: The iodo group can be readily converted into an organometallic species (Grignard or organolithium reagent) through metal-halogen exchange. This reactive intermediate can then be used to form new carbon-carbon bonds by reacting with various electrophiles.
-
Orthogonal Deprotection: The MOM ether can be selectively cleaved under acidic conditions, while the methoxy group remains stable. This orthogonal protecting group strategy allows for sequential modification of the molecule. For instance, after a cross-coupling reaction at the iodo position, the MOM group can be removed to reveal a free hydroxyl group for further functionalization, such as etherification, esterification, or glycosylation.
Potential in Scaffolding for Bioactive Molecules
The substituted benzene ring can serve as a central scaffold for building molecules that target a variety of biological systems. Aromatic rings are common motifs in drug molecules, often involved in π-π stacking interactions with protein targets. The specific substitution pattern of this compound can be tailored to optimize binding affinity and selectivity. For instance, related methoxy-substituted benzene derivatives have been investigated for their potential in developing anticancer and antioxidant agents.
Spectroscopic Characterization (Predicted)
While experimental data is not available, the expected ¹H and ¹³C NMR spectral features can be predicted based on analogous structures and standard chemical shift values.
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting complex coupling patterns (doublets or doublet of doublets).
-
MOM Group: Two singlets: one for the O-CH₂-O protons (δ ~5.2 ppm) and one for the O-CH₃ protons (δ ~3.5 ppm).
-
Methoxy Group: A singlet for the Ar-O-CH₃ protons (δ ~3.9 ppm).
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine atom (C-I) would be significantly upfield (δ ~90-100 ppm) due to the heavy atom effect. The carbons attached to oxygen (C-O) would be downfield.
-
MOM Group: Two signals: O-CH₂-O at δ ~95 ppm and O-CH₃ at δ ~56 ppm.
-
Methoxy Group: A signal for the Ar-O-CH₃ at δ ~56 ppm.
Conclusion
This compound represents a synthetically valuable, albeit specialized, chemical entity. Its preparation, while requiring a multi-step sequence, is achievable through well-established and reliable organic transformations. The true value of this compound lies in its potential as a versatile building block, offering multiple reaction sites that can be addressed with high selectivity. For researchers in drug discovery and process development, understanding the synthesis and reactivity of such tailored intermediates is paramount for the efficient construction of novel and complex molecular targets.
References
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MySkinRecipes. 1-Iodo-3-methoxy-2-nitrobenzene.[Link]
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ChemBK. Benzene, 1-iodo-3-methoxy-.[Link]
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Stenutz. 1-iodo-3-methoxybenzene.[Link]
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Matrix Fine Chemicals. 1-IODO-2-METHOXYBENZENE | CAS 529-28-2.[Link]
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PubChem. 1-iodo-3-(2-methoxyethoxy)benzene.[Link]
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PubChem. 1-Iodo-2-(methoxymethoxy)benzene | C8H9IO2 | CID 11747465.[Link]
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ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using...[Link]
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ISIS Neutron and Muon Source. Breakthrough in aromatic molecule research.[Link]
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PubMed. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.[Link]
An In-depth Technical Guide to the Electronic Properties of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene and its Implications for Catalysis
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene, a polysubstituted aromatic compound with significant potential in catalysis. We will dissect the individual and collective electronic contributions of the iodo, methoxy, and methoxymethoxy substituents to the benzene ring. A thorough understanding of the electron density distribution and the nature of the carbon-iodine bond is pivotal for predicting and optimizing its reactivity in a variety of catalytic cross-coupling reactions. This guide will explore its potential applications in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and detailed experimental protocols for its synthesis and catalytic utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this electron-rich aryl iodide.
Introduction: The Strategic Importance of Polysubstituted Aromatics
Polysubstituted benzene derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The nature, number, and position of substituents on the aromatic ring dictate its electronic and steric properties, which in turn govern its reactivity. This compound presents a particularly interesting case study due to the presence of three distinct substituents with varying electronic effects, strategically positioned to create a highly activated and potentially versatile reagent for catalysis. The electron-rich nature of this molecule, conferred by two alkoxy groups, is expected to significantly influence the reactivity of the carbon-iodine (C-I) bond, a common reactive handle in modern cross-coupling catalysis.
Deciphering the Electronic Landscape of this compound
The overall electronic character of this compound is a nuanced interplay of the inductive and resonance effects of its three substituents.
The Dual Nature of Alkoxy Substituents: Methoxy and Methoxymethoxy Groups
Both the methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃, MOM) groups are classified as strong activating groups in electrophilic aromatic substitution. This is due to their potent positive resonance effect (+R), where the lone pairs on the oxygen atoms delocalize into the aromatic π-system, increasing the electron density of the ring. This resonance effect generally outweighs their negative inductive effect (-I), which arises from the high electronegativity of the oxygen atoms pulling electron density away from the ring through the sigma bond.[1]
-
Methoxy Group (-OCH₃): The methoxy group is a well-characterized electron-donating group, particularly when positioned ortho or para to a reactive center. Its Hammett substituent constant (σₚ) is approximately -0.27, indicating strong electron donation at the para position.[2] At the meta position, the resonance effect is not operative, and the inductive effect dominates, making it slightly electron-withdrawing (σₘ ≈ +0.12).[2]
The Iodo Substituent: A Deactivating Ortho-, Para-Director
The iodine atom exhibits a dual electronic effect. Due to its high electronegativity, it is an inductively electron-withdrawing group (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. Despite this, they are ortho-, para-directing in electrophilic aromatic substitution because the resonance stabilization of the intermediate carbocation is more effective when the electrophile attacks at these positions.
Synergistic Electron Donation in this compound
In the target molecule, the substituents are arranged as follows:
-
The methoxy group at C3 is meta to the C-I bond and will exert a primarily electron-withdrawing inductive effect on the reaction center.
-
The methoxymethoxy group at C2 is ortho to the C-I bond. This proximity will lead to a strong electron-donating resonance effect, significantly increasing the electron density at the ipso-carbon (C1).
-
The cumulative effect of the methoxy and especially the highly activating methoxymethoxy group leads to a significantly electron-rich aromatic system. This high electron density at the carbon bearing the iodine atom is anticipated to facilitate the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[4]
Predicted Spectroscopic Data
While experimental data for this compound is not available in the literature, we can predict its key NMR spectroscopic features based on the analysis of similar compounds like 1-iodo-2,3-dimethoxybenzene.[5]
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | ||
| Aromatic-H | 6.5 - 7.5 | The electron-donating alkoxy groups will shield the aromatic protons, shifting them upfield compared to iodobenzene. |
| -OCH₃ | ~3.9 | Typical chemical shift for a methoxy group on an aromatic ring. |
| -OCH₂O- | ~5.2 | Methylene protons of the MOM group, typically deshielded by two oxygen atoms. |
| -OCH₃ (MOM) | ~3.5 | Methyl protons of the MOM group. |
| ¹³C NMR | ||
| C-I | 90 - 100 | The ipso-carbon attached to iodine is typically found in this region. The strong electron-donating groups will likely shift this upfield compared to iodobenzene. |
| C-OR | 150 - 160 | Carbons bearing the alkoxy groups will be significantly deshielded. |
| Aromatic C-H | 110 - 130 | Aromatic carbons bearing hydrogen atoms. |
| -OCH₃ | ~56 | |
| -OCH₂O- | ~95 | |
| -OCH₃ (MOM) | ~56 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Synthesis of this compound
A plausible synthetic route to the title compound would involve the protection of one of the hydroxyl groups of 3-methoxycatechol, followed by iodination.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Methoxymethoxy)-3-methoxyphenol
-
To a stirred solution of 3-methoxycatechol (1 equivalent) in a suitable solvent such as dichloromethane or acetone, add a mild base like diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (MOMCl, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methoxymethoxy)-3-methoxyphenol.
Step 2: Synthesis of this compound
-
To a solution of 2-(methoxymethoxy)-3-methoxyphenol (1 equivalent) in a suitable solvent like methanol or acetic acid, add iodine (1.1 equivalents).
-
Slowly add an oxidizing agent such as hydrogen peroxide (30% aqueous solution, 1.5 equivalents) or iodine monochloride.[6]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Catalytic Applications: Harnessing the Reactivity of an Electron-Rich Aryl Iodide
The high electron density of the aromatic ring in this compound is expected to enhance its reactivity in a variety of palladium-catalyzed cross-coupling reactions. The facility of the oxidative addition of the C-I bond to a Pd(0) center is a key determinant of the overall efficiency of these catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The electron-rich nature of this compound should promote the initial oxidative addition step. However, the steric hindrance from the ortho-MOM group might necessitate the use of bulky phosphine ligands to facilitate the subsequent transmetalation and reductive elimination steps.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a bulky phosphine ligand like SPhos or XPhos (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The high reactivity of the C-I bond in our substrate should be advantageous. The regioselectivity of the alkene addition will be influenced by the steric and electronic properties of the alkene.
Experimental Protocol: Heck Reaction
-
In a reaction flask, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand if necessary (e.g., PPh₃ or a Buchwald ligand), and a base such as triethylamine or K₂CO₃ (2 equivalents).
-
Add a polar aprotic solvent like DMF or acetonitrile.
-
Degas the mixture and heat to 80-120 °C.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The electron-rich nature of the aryl iodide is generally well-tolerated in Sonogashira couplings.[8][9]
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) salt like CuI (5-10 mol%), and a base, typically an amine like triethylamine or diisopropylamine (2-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate under reduced pressure.
-
Purify the resulting alkyne by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While aryl iodides are reactive substrates, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with sterically hindered substrates.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (1-3 mol%), a bulky phosphine ligand like XPhos or RuPhos (2-6 mol%), and a strong base like sodium tert-butoxide or LHMDS (1.5 equivalents).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the arylamine product by column chromatography.
Conclusion
This compound is a highly electron-rich and sterically encumbered aryl iodide with considerable potential as a versatile building block in catalysis. The synergistic electron-donating effects of the methoxy and methoxymethoxy groups are predicted to significantly activate the C-I bond towards oxidative addition, a critical step in many cross-coupling reactions. While steric hindrance from the ortho-MOM group presents a potential challenge, the judicious selection of bulky and electron-rich ligands can likely overcome this limitation, enabling efficient participation in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The insights and protocols provided in this guide are intended to facilitate the exploration and application of this promising, yet underutilized, synthetic intermediate.
References
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
PubChem. (n.d.). 1-Iodo-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Wikipedia contributors. (2023, December 27). Methoxy group. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Wikipedia contributors. (2024, January 29). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
OPRD. (2003). A Facile Synthesis of 1,4-Dialkoxy-2,5-diiodobenzenes: Reaction of Dialkoxybenzenes with Iodine Monochloride in Alcoholic Solvents. Organic Process Research & Development, 7(1), 118-120. [Link]
-
Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Wikipedia contributors. (2023, November 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Wikipedia contributors. (2024, January 22). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Iodo-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Wikipedia contributors. (2023, December 13). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxy group - Wikipedia [en.wikipedia.org]
- 3. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]
- 5. 1-Iodo-2,3-dimethoxybenzene | C8H9IO2 | CID 2759363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Strategic Synthesis of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene: A Regiocontrolled Approach
Topic: Literature review of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Target Molecule: this compound Core Utility: Highly functionalized aromatic building block for biaryl synthesis (via Suzuki-Miyaura or Ullmann coupling), natural product total synthesis (e.g., Steganacin, Galanthamine analogs), and medicinal chemistry scaffolds. Strategic Value: The molecule features a "masked" phenol (MOM-ether) flanked by a reactive handle (Iodine) and an electron-donating group (Methoxy). This 1,2,3-trisubstituted pattern is synthetically challenging to access via direct electrophilic aromatic substitution due to competing directing effects, making regiocontrolled organometallic routes essential.
This guide details the most robust, self-validating synthetic pathway: the Desymmetrization of 1,3-Dimethoxybenzene . Unlike direct iodination of guaiacol—which typically yields the undesired para-isomer—this route guarantees the contiguous 1,2,3-substitution pattern through the "super-acidifying" cooperative effect of vicinal oxygens during lithiation.
Retrosynthetic Analysis & Strategy
To achieve the specific 1,2,3-substitution pattern (Iodine adjacent to OMOM, which is adjacent to OMe), we must bypass the thermodynamic preferences of standard electrophilic substitution.
-
Target: this compound[1]
-
Immediate Precursor: 2-Iodo-6-methoxyphenol (also known as 6-iodoguaiacol).
-
Strategic Disconnection: The C2-symmetry of 1,3-dimethoxybenzene is exploited. Lithiation occurs exclusively at the C2 position (between the oxygens), followed by iodination and controlled mono-demethylation.
Figure 1: Retrosynthetic logic flow prioritizing regiochemical integrity.
Detailed Synthetic Protocol
This protocol is divided into three distinct phases. Each phase includes mechanistic rationale to ensure reproducibility.
Phase 1: Regioselective Iodination via Directed Ortho Metalation (DoM)
Direct iodination of 1,3-dimethoxybenzene using electrophilic reagents (
Reaction Scheme:
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Lithiation: Cool to 0°C (ice bath). Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Expert Insight: Unlike many DoM reactions requiring -78°C, the C2 position of resorcinol ethers is acidic enough to lithiate at 0°C or even room temperature, and the resulting species is stable.
-
-
Incubation: Stir at 0°C for 1-2 hours. A suspension may form (lithio-species).
-
Quench: Cool to -78°C to suppress side reactions during quenching. Add a solution of Iodine (
) (1.2 equiv) in THF dropwise. -
Workup: Allow to warm to RT. Quench with saturated aqueous
(to reduce excess iodine). Extract with EtOAc, wash with brine, dry over . -
Purification: Recrystallization from heptane or ethanol usually yields pure product.
Phase 2: Controlled Desymmetrization (Mono-demethylation)
We must cleave exactly one methyl ether to reveal the phenol for MOM protection.
Reaction Scheme:
Protocol:
-
Setup: Dry flask, Argon atmosphere.
-
Addition: Dissolve substrate in anhydrous
(0.2 M). Cool to -78°C . -
Reagent: Add
(1.0 to 1.05 equiv, 1.0 M in DCM) very slowly.-
Critical Control: Do not use excess
. The reaction relies on the statistical probability and the reduced Lewis basicity of the mono-complexed species to stop at the mono-phenol stage.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC carefully.
-
Quench: Pour into ice-water.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is required to separate the mono-phenol (major) from starting material and di-phenol (minor).
Phase 3: MOM Protection
The final step masks the phenol as a Methoxymethyl (MOM) ether.
Reaction Scheme:
Protocol:
-
Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Use extreme caution and a fume hood.
-
Base: Dissolve the phenol (1.0 equiv) in dry DCM. Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).
-
Alternative: NaH in THF/DMF can be used for faster reaction, but DIPEA/DCM is milder.
-
-
Alkylation: Cool to 0°C. Add MOM-Cl (1.5 equiv) dropwise.
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Quench with saturated
. Extract with DCM. -
Final Purification: Silica gel chromatography.
Data Summary & Troubleshooting
| Parameter | Phase 1 (Iodination) | Phase 2 (Demethylation) | Phase 3 (Protection) |
| Key Reagent | MOM-Cl | ||
| Solvent | THF | ||
| Temp | 0°C | -78°C | 0°C |
| Typical Yield | 85-95% | 60-75% | 90-95% |
| Critical Failure Point | Temperature too high during | Excess | Moisture in MOM-Cl degrades reagent. |
Mechanistic Visualization
The following diagram illustrates the regioselectivity logic, contrasting the successful path with the failed direct approach.
Figure 2: Mechanistic divergence showing why DoM is required for the 1,2,3-substitution pattern.
References
-
Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Castanet, A.-S., et al. (2016).[3] "Lithiation of 1,3-Dimethoxybenzene derivatives." Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. Link
-
BenchChem Application Note. (2025). "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene and related ethers." Link
-
Organic Syntheses. (1955).[4] "Iodosobenzene and derivatives: General handling of iodo-arenes." Org.[4][5] Synth. Coll. Vol. 3, 483. Link
Sources
Methodological & Application
Application Notes and Protocols for the Scalable Preparation of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthetic strategy is centered around a robust two-step process commencing with the protection of the hydroxyl group of 2-iodo-6-methoxyphenol, followed by the introduction of the methoxymethyl (MOM) protecting group. This guide offers detailed, step-by-step protocols, in-depth explanations of the chemical principles, and critical insights into process optimization for large-scale production. All procedures have been designed with scalability, safety, and reproducibility as primary considerations.
Introduction
This compound is a valuable substituted aromatic compound frequently utilized in organic synthesis. The presence of an iodine atom facilitates various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the formation of complex molecular architectures.[1] The methoxy and methoxymethoxy groups, on the other hand, modulate the electronic properties of the benzene ring and can be key pharmacophoric elements or precursors to other functional groups. Given its utility, a reliable and scalable synthetic route is of significant interest to researchers in industrial and academic settings.
This application note details a validated two-step synthetic pathway, emphasizing experimental robustness and providing the necessary technical details for successful implementation on a laboratory and pilot-plant scale.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route involves two key transformations:
-
Methoxymethyl (MOM) Protection of a Phenol: The synthesis begins with the protection of the hydroxyl group of a suitable phenolic precursor. The methoxymethyl (MOM) ether is an ideal protecting group due to its stability across a wide pH range (pH 4-12) and its inertness towards many oxidizing and reducing agents, bases, and nucleophiles.[2][3]
-
Iodination of an Activated Aromatic Ring: The introduction of the iodine atom is achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodo-6-methoxyphenol | ≥98% | Commercially Available | |
| Chloromethyl methyl ether (MOMCl) | Technical Grade | Commercially Available | Caution: Carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE). |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |||
| Brine | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Silica Gel | 230-400 mesh | For column chromatography | |
| Hexanes | HPLC Grade | For column chromatography | |
| Ethyl Acetate | HPLC Grade | For column chromatography |
Step-by-Step Protocol: MOM Protection of 2-Iodo-6-methoxyphenol
This protocol describes the protection of the hydroxyl group of 2-iodo-6-methoxyphenol using chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA).[3]
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-iodo-6-methoxyphenol (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the stirred solution.
-
MOMCl Addition: Slowly add chloromethyl methyl ether (MOMCl) (1.2 equiv) to the reaction mixture via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data and Characterization
| Parameter | Value |
| Starting Material | 2-Iodo-6-methoxyphenol |
| Molecular Formula | C₇H₇IO₂ |
| Molecular Weight | 266.03 g/mol |
| Final Product | This compound |
| Molecular Formula | C₉H₁₁IO₃ |
| Molecular Weight | 310.08 g/mol |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| TLC (20% EtOAc/Hexanes) | Rf ≈ 0.4 |
Note: The provided data is typical. Actual results may vary depending on experimental conditions and the purity of the reagents.
Safety Considerations
-
Chloromethyl methyl ether (MOMCl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[3] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially harmful solvent. Handle in a fume hood.
-
N,N-Diisopropylethylamine (DIPEA) is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Scalability and Process Optimization
For scaling up this synthesis, the following points should be considered:
-
Temperature Control: Maintaining a low temperature during the addition of MOMCl is crucial to minimize side reactions. For larger scale reactions, a jacketed reactor with a chiller is recommended.
-
Reagent Addition: The slow and controlled addition of MOMCl is critical for safety and to control the exotherm.
-
Workup: For larger volumes, a continuous extraction apparatus can improve efficiency and reduce solvent usage.
-
Purification: On a larger scale, purification by distillation under reduced pressure may be a more practical alternative to column chromatography, depending on the boiling point of the product and any impurities.
Alternative Synthetic Route: Iodination of a MOM-Protected Phenol
An alternative approach involves the protection of 3-methoxyphenol with a MOM group, followed by iodination.
Caption: Alternative synthetic route for the target compound.
The key challenge in this alternative route is the regioselectivity of the iodination step. The methoxy and methoxymethoxy groups are both ortho-, para-directing. Iodination of 1-methoxy-3-(methoxymethoxy)benzene could potentially yield a mixture of isomers. However, the use of N-iodosuccinimide (NIS) in a polar solvent like acetonitrile has been shown to provide good regioselectivity in the iodination of methoxy-substituted benzenes, often favoring the position para to the activating group.[4] Careful optimization of the reaction conditions would be necessary to achieve the desired regioselectivity for the target compound.
Conclusion
The presented protocol for the methoxymethyl protection of 2-iodo-6-methoxyphenol offers a reliable and scalable method for the synthesis of this compound. By adhering to the detailed procedures and safety precautions outlined in this document, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The discussion of an alternative route provides additional strategic options for consideration in process development.
References
-
Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Erowid. Available at: [Link]
-
Iodination of di-and trimethoxy substituted benzene derivatives using.... ResearchGate. Available at: [Link]
-
Synthesis of O- and N-substituted pentaiodobenzenes bearing σ-symmetric delocalized orbitals using site-selective nucleophilic aromatic substitution reactions. Chemistry Letters. Oxford Academic. Available at: [Link]
-
An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. eGrove. Available at: [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve high purity for your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. Each question details a common problem, its underlying cause, and a step-by-step solution.
Question 1: My TLC analysis shows a new, more polar spot after running the column, and my product yield is low. What is happening?
Answer: This is a classic sign of product degradation on the column. The methoxymethyl (MOM) protecting group is an acetal, which is notoriously sensitive to acid.[1][2] Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the MOM ether, cleaving it to reveal the parent phenol, 1-iodo-3-methoxy-2-phenol. This byproduct is more polar and will thus have a lower Retention Factor (Rf) on a TLC plate.
Causality: The lone pair of electrons on one of the ether oxygens in the MOM group is protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation makes the methoxymethyl group a good leaving group, which is subsequently cleaved through hydrolysis, using trace water in the solvent as a nucleophile.[2]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, neutralize the silica gel. This can be done by preparing the silica slurry in your starting eluent (e.g., 5% ethyl acetate in hexanes) containing 1% triethylamine (Et₃N). The basic triethylamine will neutralize the acidic sites on the silica surface, preventing MOM group cleavage. Run the entire column with 1% triethylamine in your eluent system.
-
Use Neutral Alumina: As an alternative stationary phase, consider using neutral alumina (Activity II or III).[3] Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds. However, you must re-optimize your solvent system using TLC with alumina plates first, as the separation characteristics will differ from silica gel.[3]
-
Test for Stability: Before committing to a large-scale purification, spot a solution of your crude material onto a silica gel TLC plate. After a few minutes, elute the plate and see if the deprotected spot has appeared or intensified. This simple test can confirm if your compound is unstable on silica.[4]
Question 2: I'm getting very poor separation between my product and an impurity. The spots are too close on the TLC plate.
Answer: Poor separation, or low resolution, is almost always an issue with the mobile phase composition. For effective separation by column chromatography, the target compound should have an Rf value of approximately 0.3-0.4 on the TLC plate, and there should be a significant difference (ΔRf) between it and any impurities.[5]
Causality: The polarity of the eluent directly influences how strongly compounds adsorb to the stationary phase versus how readily they are dissolved in and carried by the mobile phase.[3][6] If the solvent is too polar, all compounds will travel up the column too quickly, resulting in co-elution. If it's not polar enough, everything will remain adsorbed at the top.
Solutions:
-
Systematic TLC Analysis: The key is to find the optimal solvent system through systematic TLC trials. A standard starting point for moderately polar aromatic compounds like this is a mixture of hexanes and ethyl acetate.[7]
-
Start with a low polarity mixture (e.g., 5% EtOAc in hexanes).
-
Gradually increase the polarity (e.g., 10% EtOAc, 15% EtOAc, 20% EtOAc).
-
Aim for a system where your product has an Rf of ~0.35. This generally provides the best resolution during the column run.
-
-
Try a Different Solvent System: If hexanes/EtOAc does not provide adequate separation, consider other solvent systems. A common alternative is a mixture of hexanes and dichloromethane (DCM) or diethyl ether.[7] Sometimes, changing the nature of the polar solvent (e.g., from a hydrogen bond acceptor like EtOAc to a dipole like DCM) can alter the selectivity and improve separation.
-
Gradient Elution: If your crude mixture contains both less polar and more polar impurities, a single solvent system (isocratic elution) may not be effective. In this case, a gradient elution is recommended.[6]
-
Start with a low-polarity mobile phase to elute the non-polar impurities.
-
Once these are off the column, gradually increase the percentage of the more polar solvent to elute your desired product.
-
Finally, use a high-polarity flush to remove any strongly adsorbed impurities.
-
Frequently Asked Questions (FAQs)
Q1: How do I properly visualize this compound on a TLC plate?
A1: This compound has several features that allow for easy visualization:
-
UV Light (254 nm): The benzene ring is a strong chromophore that absorbs short-wave UV light. On TLC plates containing a fluorescent indicator, your compound will appear as a dark spot against a glowing green background.[8][9] This is the primary, non-destructive method you should use.
-
Iodine Chamber: Iodine vapor has a high affinity for aromatic compounds and will reversibly stain the spot a dark brown color.[10][11]
-
p-Anisaldehyde Stain: This is a destructive but very effective universal stain. After dipping the TLC plate in the p-anisaldehyde solution and gently heating it with a heat gun, most organic compounds will appear as colored spots.[10][12] Ethers and phenols often give distinct colors.
Q2: What are the most likely impurities I need to separate?
A2: The most common impurities depend on the synthetic route but typically include:
-
Starting Materials: Any unreacted precursors used in the synthesis.
-
Deprotected Phenol: 1-Iodo-3-methoxy-2-phenol, resulting from MOM group cleavage during the reaction workup or on the silica column.[1][13] This is a more polar impurity.
-
Di-iodinated Byproducts: If the iodination step was not perfectly selective, you might have isomers of diiodo-dimethoxy-methoxymethoxybenzene. These are typically less polar than the mono-iodinated product.
Q3: Can I use flash chromatography for this purification?
A3: Absolutely. Flash column chromatography is the preferred method for this type of purification in a research setting.[14] It is much faster than traditional gravity chromatography. The principles of solvent selection and potential for product degradation remain the same. The key is to apply air pressure to achieve a faster flow rate of the eluent through the column.
Data Summary Table
| Parameter | Recommendation | Rationale & Causality |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, provides good resolution for most organic compounds.[3][15] Its acidity can be an issue. |
| Alternative Phase | Neutral Alumina (Activity II/III) | Recommended if MOM-group hydrolysis on silica is significant.[3] Less acidic environment protects the product. |
| Mobile Phase (General) | Hexanes/Ethyl Acetate | A standard, versatile system for compounds of moderate polarity.[7] |
| Starting Eluent Trial | 10% Ethyl Acetate in Hexanes | A good starting point for TLC analysis to determine the optimal solvent ratio. |
| Target Rf Value | 0.3 - 0.4 | Provides the best balance between elution time and separation efficiency on the column.[5] |
| Visualization | 1. UV (254 nm) 2. Iodine 3. p-Anisaldehyde | 1. Non-destructive, for aromatic systems.[8] 2. Reversible, good for aromatic compounds.[10] 3. Destructive, universal stain.[10] |
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.
1. Preparation of the Column:
- Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material on ~40-60 g of silica gel).
- Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[16]
- Add a thin layer (~1 cm) of sand on top of the cotton plug.
2. Packing the Column (Slurry Method):
- In a beaker, measure ~50 g of silica gel (60 Å, 230-400 mesh).
- Add your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to the silica gel to form a free-flowing slurry. If acid-sensitivity is a concern, add 1% triethylamine to this eluent.
- With the stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.
- Open the stopcock and drain the solvent, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without cracks or air bubbles.
- Once the silica has settled, add another thin layer (~1 cm) of sand to the top to protect the silica bed during solvent addition.
- Continuously add eluent and drain it through the column until the packed bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.
3. Sample Loading:
- Dissolve your crude material (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
- Alternatively, for better resolution, perform a "dry loading": dissolve the crude material in a solvent like DCM, add 2-3 g of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
- Carefully add your sample to the top of the column. If using the dry loading method, sprinkle the powder evenly onto the top layer of sand.
- Drain the solvent until the sample is loaded onto the silica bed, then carefully add your eluent.
4. Elution and Fraction Collection:
- Begin eluting the column with your starting solvent system. If using flash chromatography, apply gentle air pressure.
- Collect the eluent in fractions (e.g., 10-20 mL per test tube).
- If using a gradient, systematically increase the polarity of the eluent as the separation progresses.
5. Analysis of Fractions:
- Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product.
- Combine the fractions that contain your pure product.
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues during the purification process.
Caption: Troubleshooting workflow for column chromatography purification.
References
-
Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. NY: J. Wiley. [Link]
-
Kirchner, J. G. (1978). Thin-Layer Chromatography. John Wiley & Sons. [Link]
-
Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(11), 1673-1677. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
Reddit. MOM Deprotection. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?[Link]
-
Chemistry Stack Exchange. Color of methoxy substituted phenyl rings when heated in the presence of acid. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ACS Omega. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]
-
Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
AWS. Supporting Information. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
ACS Publications. Supporting Information. [Link]
-
Sorbchem India. Column Chromatography As A Tool For Purification. [Link]
-
Restek. Diagnosing Chromatography Problems & Troubleshooting. [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]
-
ResearchGate. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst 1. [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
-
Journal of Chromatography A. The Rf value as a constant in thin-layer chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
The Royal Society of Chemistry. Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. [Link]
-
ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using.... [Link]
-
Beilstein Journals. Combined directed ortho-zincation and palladium- catalyzed strategies: Synthesis of 4,n-dimethoxy- substituted benzo[b]furans. [Link]
-
MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. [Link]
-
PMC. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]
-
MySkinRecipes. 1-Iodo-3-methoxy-2-nitrobenzene. [Link]
-
Organic Syntheses. Iodosobenzene. [Link]
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scribd.com [scribd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. orgsyn.org [orgsyn.org]
- 15. column-chromatography.com [column-chromatography.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: MOM Protection of 2-iodo-6-methoxyphenol
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions for the methoxymethyl (MOM) protection of 2-iodo-6-methoxyphenol, a sterically hindered substrate that often presents unique challenges in the lab.
Introduction: The Challenge of Protecting Hindered Phenols
The methoxymethyl (MOM) ether is a common and robust protecting group for alcohols and phenols, valued for its stability across a wide range of non-acidic conditions.[1] The standard protection protocol involves reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base. However, when the phenol is sterically hindered, such as 2-iodo-6-methoxyphenol, the reaction can be sluggish, incomplete, or prone to side reactions. The bulky iodine and methoxy groups ortho to the hydroxyl group significantly impede the approach of the electrophile, requiring careful optimization of reaction conditions.[2] This guide addresses the most common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my MOM protection of 2-iodo-6-methoxyphenol failing or giving low yields?
A: This is the most common issue and typically stems from one of three factors:
-
Steric Hindrance: The primary culprit is the significant steric bulk from the ortho-substituents (I, OMe) which slows down the rate of reaction.[2] Standard conditions may be insufficient to achieve full conversion.
-
Reagent Quality: The efficacy of the base, the purity of the solvent, and the freshness of the MOM-Cl are critical. MOM-Cl, in particular, is moisture-sensitive and can degrade, and it is also a potent carcinogen requiring careful handling.[3][4]
-
Inappropriate Base/Conditions: A base that is too weak or sterically hindered itself may not efficiently deprotonate the phenol, or the reaction temperature and time may be inadequate for this challenging substrate.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
A: Besides unreacted starting material and the desired product, you may be observing:
-
Bis-MOM etherification: If any dihydroxylated impurities are present.
-
Products of degradation: If the reaction is run for too long at high temperatures, or if the workup conditions are too harsh.
-
Premature deprotection: The MOM group is acid-labile. If your workup involves an acidic quench (like saturated NH₄Cl) or if you use acidic silica gel for chromatography, you can inadvertently cleave the newly formed MOM ether.[5][6]
Q3: How can I avoid cleaving the MOM group during purification?
A: This is a critical consideration. Standard silica gel can be sufficiently acidic to cause partial or complete deprotection of the MOM ether.[5] To prevent this, you can either:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine (Et₃N) or diisopropylethylamine (DIPEA), then pack the column as usual.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Avoid Acidic Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) instead of ammonium chloride (NH₄Cl).[7]
In-Depth Troubleshooting Guide
Problem 1: Reaction is Stagnant or Incomplete
Your TLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.
Causality and Strategic Solutions:
-
Cause A: Insufficient Deprotonation The pKa of a phenol is typically around 10. For a sterically hindered phenol, the kinetic barrier to deprotonation can be high. A weak, bulky base like DIPEA (pKa of conjugate acid ~10.7) may not be effective enough.
-
Solution 1: Switch to a Stronger, Non-Nucleophilic Base. Sodium hydride (NaH) is an excellent choice.[3] It irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much more potent nucleophile. This typically accelerates the reaction significantly.
-
Solution 2: Increase Temperature. For reactions with high activation energy due to steric hindrance, increasing the temperature can provide the necessary energy to overcome this barrier. If using a base like DIPEA in dichloromethane (DCM), you might consider switching to a higher-boiling solvent like dimethylformamide (DMF) and heating the reaction.
-
-
Cause B: Inactive MOM-Cl MOM-Cl is highly reactive and susceptible to hydrolysis. Old or improperly stored MOM-Cl can be a major source of failure.
-
Solution: Use Fresh or Distilled MOM-Cl. Always use MOM-Cl from a freshly opened bottle or distill it immediately before use. Note that MOM-Cl is a suspected carcinogen and should be handled with extreme care in a fume hood.[4]
-
-
Cause C: Inefficient Solvent System The solvent plays a crucial role in stabilizing the intermediates and influencing reaction rates.
-
Solution: Choose an Appropriate Aprotic Solvent.
-
DCM: Good for reactions at or below room temperature.
-
Tetrahydrofuran (THF): Often used with NaH, as it is stable to the strong base.
-
DMF: A polar aprotic solvent that can accelerate Sₙ2 reactions and allows for higher reaction temperatures.[7]
-
-
Problem 2: Product is Lost During Workup or Purification
The reaction appears successful by crude analysis (e.g., crude ¹H NMR), but the isolated yield is very low after chromatography.
Causality and Strategic Solutions:
-
Cause: Acid-Catalyzed Deprotection MOM ethers are acetals, which are notoriously unstable under acidic conditions.[3][6] The mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxonium ion, which is then attacked by water.
-
Solution 1: Basic or Neutral Workup. As mentioned in the FAQ, avoid quenching with any acidic solution. Use saturated NaHCO₃ solution.
-
Solution 2: Neutralize Chromatography Media. Before performing column chromatography, flush the silica gel with a solvent mixture containing a small amount of a tertiary amine base (e.g., 1% Et₃N in hexanes/ethyl acetate).[5] This neutralizes acidic sites on the silica surface, preventing on-column deprotection.
-
Visualizing the Chemistry
The Challenge of Steric Hindrance
The diagram below illustrates how the bulky ortho groups on 2-iodo-6-methoxyphenol physically block the phenolic oxygen, making it difficult for the MOM-Cl electrophile to approach.
Caption: Steric hindrance from ortho groups.
General Reaction Mechanism
The MOM protection of a phenol proceeds via nucleophilic substitution. The pathway depends on the base used.
Caption: MOM protection reaction pathways.
Optimized Experimental Protocols
Safety First: Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol A: Strong Base Conditions (Recommended for Hindered Substrates)
This method utilizes sodium hydride to generate the highly nucleophilic phenoxide in situ.
| Parameter | Value |
| Base | Sodium Hydride (NaH), 60% dispersion in oil |
| Equivalents (Base) | 1.2 - 1.5 eq. |
| Electrophile | MOM-Cl |
| Equivalents (MOM-Cl) | 1.2 - 1.5 eq. |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to Room Temperature (or gentle heating) |
| Typical Time | 4-12 hours |
Step-by-Step Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-6-methoxyphenol (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction back down to 0 °C.
-
Add MOM-Cl (1.2 eq.) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C in DMF).
-
Once complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a neutralized silica gel (1% Et₃N in eluent).
Protocol B: Amine Base Conditions
This is a milder method but may require longer reaction times or heating for this specific substrate.
| Parameter | Value |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Equivalents (Base) | 2.0 - 4.0 eq. |
| Electrophile | MOM-Cl |
| Equivalents (MOM-Cl) | 1.5 - 3.0 eq. |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Time | 12-24 hours |
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere, add 2-iodo-6-methoxyphenol (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM and cool to 0 °C.
-
Add DIPEA (3.0 eq.) followed by the dropwise addition of MOM-Cl (2.0 eq.).[3]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction with DCM and quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on neutralized silica gel.
Troubleshooting Workflow
If you encounter issues, follow this logical decision-making process to diagnose the problem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
Welcome to the technical support center for the purification of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this important chemical intermediate. Here, we will delve into the causality behind the formation of common impurities and provide validated, step-by-step protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The most prevalent impurities typically arise from the starting materials or side reactions during the methoxymethyl (MOM) ether protection or the iodination step. These can include:
-
Starting Material: Unreacted 2-methoxy-6-iodophenol.
-
Deprotection Product: 1-Iodo-3-methoxyphenol, resulting from the cleavage of the MOM group.
-
Over-iodination or Isomeric Products: Di-iodinated species or other positional isomers, depending on the iodination method used.[1]
-
Byproducts from MOM Protection: Impurities stemming from the MOM chloride or its alternatives.[2]
Q2: My purified compound appears to be degrading upon storage. What are the best practices for storing this compound?
A2: Aryl iodides can be sensitive to light and air, which can lead to gradual decomposition. For optimal stability, store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).
Q3: I am observing unexpected cleavage of the MOM group during my purification. What could be the cause?
A3: The methoxymethyl (MOM) ether is susceptible to cleavage under acidic conditions.[2][3] This can occur during aqueous workups with acidic solutions or even on silica gel during column chromatography.[4][5] The acidic nature of standard silica gel can be sufficient to hydrolyze the MOM ether, especially with prolonged contact time.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective purification method if a suitable solvent or solvent system is identified.[6][7] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[8] Given the "like dissolves like" principle, solvents with moderate polarity should be explored.
Troubleshooting Guides for Trace Impurity Removal
Issue 1: Presence of Unreacted 2-methoxy-6-iodophenol
Cause: Incomplete reaction during the MOM protection step is the primary cause. This could be due to insufficient reagent stoichiometry, suboptimal reaction temperature, or the presence of moisture which can quench the base or react with the MOM chloride.
Troubleshooting Workflow:
Sources
- 1. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
Welcome to the technical support guide for 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (CAS No. 1245816-11-5). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting for this versatile synthetic intermediate. Ensuring the chemical integrity of this reagent is paramount for reproducible and successful experimental outcomes.
Part 1: Core Storage Protocols & Frequently Asked Questions (FAQs)
This section addresses the most critical questions regarding the day-to-day storage and handling of this compound.
Q1: What are the ideal conditions for storing this compound?
A1: The ideal storage conditions are designed to mitigate the two primary degradation pathways: photodegradation of the aryl-iodide bond and acid-catalyzed hydrolysis of the methoxymethyl (MOM) ether.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows the rate of potential thermal degradation and decomposition.[1][2] |
| Light | Protect from light (Amber vial/bottle) | The carbon-iodine bond is labile and can undergo photolytic cleavage upon exposure to light, especially UV wavelengths.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. Moisture can facilitate hydrolysis, especially in the presence of acidic impurities.[1] |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Use containers made of inert materials like glass. |
For long-term storage (> 6 months), it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and atmospheric exposure.
Q2: How sensitive is this compound to acidic conditions?
A2: Extremely sensitive. The methoxymethyl (MOM) ether is an acetal protecting group. Acetals are stable under neutral to basic conditions but are readily cleaved by even catalytic amounts of acid in the presence of a nucleophile like water.[5][6] This hydrolysis reaction will regenerate the parent phenol, which can complicate subsequent reactions. Therefore, it is crucial to avoid all sources of acid contamination, including acidic solvents, glassware not properly neutralized, and acidic quench procedures.
Q3: Can I handle the compound on the open bench for weighing and reaction setup?
A3: Yes, for short periods. The compound is stable enough for routine handling in a well-ventilated area. However, prolonged exposure to ambient light and atmosphere should be minimized.[7] Weigh out the required amount promptly and return the main container to its recommended storage conditions. If your laboratory has high humidity, it is prudent to handle the compound in a glove box or under a stream of inert gas.
Part 2: Understanding the Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical mechanisms at play. This compound has two primary points of vulnerability: the Carbon-Iodine bond and the MOM ether linkage.
-
Photodegradation (Deiodination): Aryl iodides are susceptible to cleavage when exposed to light. The energy from photons can break the relatively weak C-I bond, generating an aryl radical and an iodine radical.[8] This process is often irreversible and leads to the formation of the deiodinated benzene derivative and potentially elemental iodine (I₂), which can impart a yellow or brownish color to the sample.
-
Acid-Catalyzed Hydrolysis: The MOM ether acts as a protecting group for a phenolic hydroxyl. In the presence of an acid (H⁺), one of the ether oxygens is protonated, making it a good leaving group. A subsequent attack by water, followed by the elimination of formaldehyde, results in the deprotected phenol.[9][10] This is a common deprotection strategy, but its accidental occurrence due to improper storage or handling leads to a contaminated starting material.
Caption: Key degradation routes for the target compound.
Part 3: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the use of this compound.
Q4: My previously colorless or light-yellow oil has turned dark yellow or brown. What does this indicate, and is it still usable?
A4: A dark yellow or brown coloration is a strong indicator of photodegradation, where elemental iodine (I₂) has likely formed.[8] The presence of iodine and the corresponding deiodinated side-product will lower the effective molarity of your reagent and may interfere with downstream reactions, particularly metal-catalyzed couplings.
-
Recommendation: It is best to use a fresh, properly stored lot. If this is not possible, you may attempt to purify a small amount by column chromatography, but this is not ideal. To confirm degradation, run a TLC or ¹H NMR on an aliquot.
Q5: My NMR analysis shows a broad singlet around δ 5-6 ppm and the disappearance of the characteristic MOM ether peaks (a singlet around δ 5.0 ppm and a singlet around δ 3.5 ppm). What happened?
A5: This spectral evidence points directly to the hydrolysis of the MOM ether. The broad singlet is characteristic of a phenolic -OH proton. This indicates that the sample was exposed to acidic conditions in the presence of water.
-
Recommendation: The material is contaminated with the deprotected phenol. It is not suitable for reactions where the MOM group is required. Review your handling procedures, ensure all glassware is free of acidic residue, and use anhydrous solvents.
Q6: My Suzuki/Sonogashira/Heck coupling reaction is giving low yields or failing completely. Could the starting material be the problem?
A6: Yes, absolutely. The success of these cross-coupling reactions is highly dependent on the purity of the aryl halide.
-
If photodegradation has occurred: The lower concentration of the active aryl iodide will naturally lead to lower yields.
-
If hydrolysis has occurred: The free phenol generated can interfere with many catalytic cycles. The phenolic proton can quench organometallic intermediates, and the phenoxide can act as a ligand, potentially poisoning the catalyst.
Caption: A decision tree for troubleshooting experiments.
Part 4: Recommended Experimental Protocol
Protocol 1: Aliquoting for Long-Term Storage
This protocol ensures the long-term stability of the reagent by minimizing environmental exposure.
Materials:
-
Stock bottle of this compound
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps
-
Syringes and needles
-
Source of dry inert gas (Argon or Nitrogen) with a manifold
-
Parafilm or vial sealant tape
Procedure:
-
Preparation: Dry the amber vials and caps in an oven at >100°C for at least 4 hours and allow them to cool to room temperature in a desiccator.
-
Inerting Vials: Using a needle connected to the inert gas line, flush each vial with inert gas for 1-2 minutes. Quickly cap the vials after flushing.
-
Warming Stock Bottle: Allow the main stock bottle of the compound to warm to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Transfer: Puncture the septum of the stock bottle with a clean, dry needle connected to the inert gas line to ensure positive pressure. Using a second clean, dry syringe, withdraw the desired amount of the compound.
-
Aliquoting: Working quickly, uncap an inerted vial, dispense the liquid, flush the headspace with inert gas for a few seconds, and immediately recap it tightly.
-
Sealing and Labeling: Wrap the cap and neck of the vial with Parafilm for an extra seal. Label each vial clearly with the compound name, date, and concentration (if diluted).
-
Storage: Place the newly prepared aliquots in a refrigerator (2-8°C) for long-term storage.
References
- Ataman Kimya. (n.d.). Methoxymethyl Ether.
- Olivi, N., et al. (2007). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Synlett, 2007(10), 1599-1601.
- Grokipedia. (n.d.). Methoxymethyl ether.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
- BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- Organic Chemistry Portal. (n.g.). MOM Ethers.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Takeda, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8868-8875.
- Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers.
- Jurchen, J., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry, 13, 2486-2501.
- Santa Cruz Biotechnology. (2019, May 13). Safety Data Sheet: 5-Iodo-1,2,3-trimethoxybenzene.
- ChemicalBook. (n.d.). 1-Iodo-3-methoxybenzene(766-85-8).
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Kocienski, P. J. (n.d.). 4.4 Alkoxymethyl Ethers.
- Sigma-Aldrich. (2025, September 28). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-Iodo-4-(methoxymethoxy)benzene | 98491-29-3.
- Plucknett, W. K., & Richards, H. L. (1963). Stability Constants for Iodine-Aromatic Complexes in Cyclohexane.
- ResearchGate. (2017, November 23). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity.
- MDPI. (2022, August 23). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Fiveable. (2025, September 15). Aromatic Iodination Definition.
- Santa Cruz Biotechnology. (n.d.). Iodobenzene.
- CymitQuimica. (n.d.). CAS 766-85-8: 3-Iodoanisole.
- ResearchGate. (n.d.). The mechanism of visible-light-driven aryl iodide reduction.
- PubMed. (2016, October 15). Photo-induced iodination of aryl halides under very mild conditions.
- CDH Fine Chemical. (n.d.). Iodo Benzene CAS No 591-50-4 Material Safety Data Sheet.
- American Institute of Physics. (n.d.). Photodissociation of molecular beams of aryl halides. Retrieved from American Institute of Physics website.
- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from Baba Farid Group of Institutions website.
- Sigma-Aldrich. (2025, November 06). Safety Data Sheet.
- Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating.
- BLDpharm. (n.d.). 1160758-86-0|1-Iodo-3-isopropyl-2-(methoxymethoxy)benzene.
- Sigma-Aldrich. (n.d.). 1-iodo-3-methoxybenzene.
- CymitQuimica. (n.d.). CAS 25245-27-6: Benzene,1-iodo-3,5-dimethoxy-.
- Chevron Phillips Chemical. (n.d.). Safety Data Sheet.
- NOVA Chemicals. (2024, July 18). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 5-Iodo-1,2,3-trimethoxybenzene.
- Organic Syntheses. (2007). Working with Hazardous Chemicals.
- PubChemLite. (n.d.). 1-iodo-3-(2-methoxyethoxy)benzene (C9H11IO2).
- US EPA. (2025, October). 1-iodo-3,5-dimethoxybenzene - Hazard.
- PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene.
- BenchChem. (2025). Technical Support Center: 1-Iodo-2,3,4-trimethoxybenzene.
- ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives.
- Ayelet Fishman Lab. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene.
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Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Structural Elucidation of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
In the intricate world of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The arrangement of every atom in a molecule dictates its function, efficacy, and safety. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene, a polysubstituted aromatic compound representative of the complex structures encountered in medicinal chemistry.
Beyond a mere procedural description, this document delves into the causal relationships that govern its fragmentation, offering a predictive framework for similar molecules. Furthermore, we will objectively compare the insights gleaned from mass spectrometry with those provided by alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, to equip researchers with a comprehensive understanding of the strengths and limitations of each method in the context of complex aromatic structures.
The Subject Molecule: this compound
Our focus is on this compound, a molecule featuring a benzene ring with three distinct substituents: an iodine atom, a methoxy group (-OCH₃), and a methoxymethyl ether (MOM) protecting group (-OCH₂OCH₃). The interplay of these groups, with their varying electronic and steric properties, presents a fascinating case study in mass spectrometric fragmentation.
Mass Spectrometry Analysis: A Predictive Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions.[1] While an experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation pathway based on well-established principles of mass spectrometry for aromatic compounds, ethers, and halogenated derivatives.[2][3]
The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•).[1] The stability of this molecular ion and its subsequent fragmentation are influenced by the nature of the substituents on the aromatic ring. Aromatic systems tend to produce relatively stable molecular ions due to the delocalization of the charge within the π-system.[2]
The predicted fragmentation of this compound is a cascade of competing reactions, driven by the formation of stable carbocations and neutral losses. The following is a proposed fragmentation pathway:
Predicted fragmentation of this compound.
Key Fragmentation Pathways:
-
Alpha-Cleavage of the Methoxymethyl (MOM) Ether: The C-O bond alpha to the aromatic ring in the MOM ether is a likely site for initial fragmentation. This would result in the loss of a methoxymethyl radical (•CH₂OCH₃), leading to a prominent fragment ion at m/z 249 ([M - 45]⁺). This is a common fragmentation pathway for ethers.
-
Loss of the Methoxy Radical: Another probable fragmentation is the cleavage of the methoxy group, resulting in the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 263 ([M - 31]⁺).
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest bond on the aromatic ring and is susceptible to cleavage, leading to the loss of an iodine radical (I•). This would produce a fragment ion at m/z 167 ([M - 127]⁺). The stability of the resulting aryl cation would favor this fragmentation.
-
Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 249 could lose carbon monoxide (CO), a common fragmentation for phenolic compounds, to give a fragment at m/z 221. The ion at m/z 167 could lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 152, or it could lose formaldehyde (CH₂O) from the methoxymethyl group to produce an ion at m/z 137.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To obtain the experimental data for the fragmentation pattern, Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice.[4]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation from any impurities and solvent.
-
Mass Spectrometry: The eluent from the GC is directly introduced into the ion source of the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be suitable.
-
Data Acquisition: Scan a mass range of m/z 50-350 to capture the molecular ion and all significant fragments.
-
Comparative Analysis: Unveiling the Full Picture with Alternative Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a molecule, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare the insights from MS with those from Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
| Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight (m/z 294), fragmentation pattern suggesting the presence of iodo, methoxy, and methoxymethyl groups. | High sensitivity, small sample requirement, provides connectivity information through fragmentation. | Does not provide definitive information on the substitution pattern of the benzene ring or stereochemistry. Isomers can be difficult to distinguish. |
| NMR Spectroscopy | Definitive confirmation of the 1,2,3-substitution pattern through proton-proton and proton-carbon correlations. Provides detailed information about the chemical environment of each proton and carbon atom. | Non-destructive, provides unambiguous structural information including connectivity and stereochemistry.[5] | Lower sensitivity than MS, requires larger sample amounts, and analysis of complex spectra can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and bond angles. Unambiguously determines the substitution pattern and conformation of the molecule in the solid state. | Provides the most definitive and detailed structural information. | Requires a single, high-quality crystal, which can be challenging to grow. The determined structure is of the solid state, which may not be the same as in solution. |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The splitting pattern of the aromatic protons would be crucial in determining the substitution pattern.
-
¹³C NMR: Indicates the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
-
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow a single crystal of the compound from a suitable solvent or solvent mixture through slow evaporation or cooling.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final three-dimensional structure.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a complex molecule like this compound is a puzzle best solved with multiple analytical tools. Mass spectrometry, with its high sensitivity, provides the initial, crucial pieces of the puzzle: the molecular weight and the presence of key functional groups through a predictable fragmentation pattern. However, to assemble the complete and unambiguous picture of the molecule's architecture, including the precise arrangement of substituents on the aromatic ring, NMR spectroscopy is indispensable. For the ultimate, high-resolution view of the molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography stands as the gold standard.
For researchers and scientists in drug development, understanding the capabilities and limitations of each technique is essential for making informed decisions in the analytical workflow. This comparative guide demonstrates that a synergistic approach, leveraging the complementary strengths of MS, NMR, and X-ray crystallography, provides the most robust and reliable path to complete structural characterization, ensuring the integrity and quality of novel chemical entities.
References
- Gu, Y., & Li, J. (2022). Recent advances in mass spectrometry-based analysis of phenolic compounds. TrAC Trends in Analytical Chemistry, 157, 116757.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
NIST. (n.d.). Iodobenzene. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
BMRB. (n.d.). 1,2,3-trimethoxybenzene. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene. Retrieved February 15, 2026, from [Link]
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Stenutz. (n.d.). 1-iodo-3-methoxybenzene. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 1-iodo-3-(2-methoxyethoxy)benzene. Retrieved February 15, 2026, from [Link]
-
Fragmentation of Alkane. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Synthetic and Analytical evidence of benzene_0000.pdf. Retrieved February 15, 2026, from [Link]
- Al-Yasari, A. Z., & Al-Badr, A. A. (2024). Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. Chemistry, 6(2), 48.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- An, J., & Gallart-Ayala, H. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805.
-
Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Retrieved February 15, 2026, from [Link]
- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-7.
- Mbatchou, V. C., & Tchoumbougnang, F. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmacognosy and Phytochemistry, 10(2), 114-121.
-
MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.
-
Organic Syntheses. (n.d.). Iodosobenzene. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Benzene, iodo-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Dana Bioscience. (n.d.). 1-Iodo-3-(2-methoxyethoxy)benzene 5g. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Iodo-2-(methoxymethoxy)benzene. Retrieved February 15, 2026, from [Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecular intermediates is paramount. This guide offers an in-depth analysis of the infrared (IR) spectroscopic features of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene , a substituted aromatic compound with significant potential as a building block in organic synthesis. By understanding its unique spectral fingerprint, researchers can ensure purity, monitor reaction progress, and confirm structural integrity. This document provides a detailed interpretation of its expected IR spectrum, a comparative analysis with structurally related compounds, and a standardized protocol for acquiring high-quality spectral data.
Deciphering the Molecular Structure through Vibrational Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, corresponding to their vibrational transitions. These absorptions are recorded as a spectrum, which provides a unique "fingerprint" of the molecule's functional groups and overall structure.
For this compound, the key structural features that give rise to characteristic IR absorptions are:
-
The aromatic ring with its C-H and C=C bonds.
-
The iodo substituent (C-I bond).
-
The methoxy group (Ar-O-CH₃).
-
The methoxymethyl (MOM) ether group (Ar-O-CH₂-O-CH₃).
The following diagram illustrates the relationship between the molecule's functional groups and their expected IR absorption regions.
Caption: Functional groups of this compound and their characteristic IR absorption regions.
Predicted Infrared Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium to Weak | Aromatic C-H Stretch | The stretching vibration of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹.[1][2] |
| ~2960-2850 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methoxy and methoxymethyl groups. |
| ~1600 & ~1475 | Medium | Aromatic C=C Stretch | The in-ring carbon-carbon double bond stretches of the benzene ring. Aromatic systems often show a pair of peaks in this region.[1][3] |
| ~1450 | Medium | C-H Bend (CH₂) | Scissoring vibration of the methylene group in the methoxymethyl ether. |
| ~1250 | Strong | Asymmetric Ar-O-C Stretch | Characteristic of aryl ethers, this strong absorption arises from the asymmetric stretching of the C-O bond connected to the aromatic ring.[3] |
| ~1150-1060 | Strong | Aliphatic C-O-C Stretch | The C-O-C stretching vibrations of the aliphatic ether portion of the methoxymethyl group. |
| ~1040 | Strong | Symmetric Ar-O-C Stretch | The symmetric stretching of the C-O bond of the methoxy group attached to the benzene ring.[3] |
| ~780-740 | Strong | Aromatic C-H Out-of-Plane Bend | For a 1,2,3-trisubstituted benzene ring, a strong absorption in this region is expected due to the out-of-plane bending of the remaining adjacent hydrogens on the ring. |
| ~600-500 | Medium to Strong | C-I Stretch | The carbon-iodine bond is heavy, and its stretching vibration is found in the low-frequency region of the spectrum. |
Comparative Analysis with Structurally Related Compounds
To provide context for the predicted spectrum, it is instructive to compare it with the known IR spectra of molecules sharing key structural motifs.
Anisole (Methoxybenzene)
Anisole provides a reference for the methoxy group attached to a benzene ring. Its spectrum is characterized by two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[3] These peaks are expected to be present in the spectrum of our target molecule.
Dimethoxymethane (Methylal)
Dimethoxymethane serves as a model for the methoxymethyl (MOM) ether group. Its IR spectrum is dominated by a strong C-O-C stretching absorption in the 1150-1060 cm⁻¹ range. This provides a reference for the aliphatic ether linkage in this compound.
1,2,3-Trisubstituted Benzenes
The substitution pattern on the aromatic ring significantly influences the C-H out-of-plane bending vibrations in the fingerprint region. For 1,2,3-trisubstituted benzenes, a characteristic strong absorption is typically observed between 780 cm⁻¹ and 740 cm⁻¹. This is a key diagnostic feature for confirming the substitution pattern of the title compound. The IR spectra of compounds like 1,2,3-trichlorobenzene and 1,2,3-trimethoxybenzene exhibit these characteristic absorptions.[4][5]
Experimental Protocol for Acquiring IR Spectra
To obtain a high-quality IR spectrum of this compound, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique suitable for liquid or solid samples, requiring minimal sample preparation.
Caption: Workflow for acquiring an ATR-FT-IR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. If necessary, wipe it gently with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid this compound or a small amount of the solid compound directly onto the ATR crystal. If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected. Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Conclusion
The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By carefully analyzing the regions corresponding to aromatic C-H and C=C stretches, ether C-O stretches, and the low-frequency C-I stretch, researchers can confidently identify this compound and assess its purity. Comparison with the spectra of related molecules such as anisole, dimethoxymethane, and other 1,2,3-trisubstituted benzenes provides a robust framework for spectral interpretation. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is a critical step in the rigorous characterization of novel chemical entities in a research and development setting.
References
-
Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,3-trimethoxybenzene (T1 and T2). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,2,3-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Trichlorobenzene. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Trimethoxybenzene. In PubChem. Retrieved from [Link]
Sources
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- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 4. 1,2,3-Trimethoxybenzene(634-36-6) IR Spectrum [chemicalbook.com]
- 5. Benzene, 1,2,3-trichloro- [webbook.nist.gov]
Safety Operating Guide
1-Iodo-3-methoxy-2-(methoxymethoxy)benzene proper disposal procedures
Topic: 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene Proper Disposal Procedures
Executive Summary: Immediate Action Plan
This compound is a specialized organic intermediate containing an aryl iodide and a methoxymethyl (MOM) ether protecting group.
-
Primary Waste Classification: Halogenated Organic Waste .
-
Critical Hazard: Acid Sensitivity. The MOM ether moiety hydrolyzes in the presence of acids to release Formaldehyde (a known carcinogen) and the parent phenol.
-
Immediate Directive: DO NOT dispose of this compound in acidic waste streams or mix with acidic reagents. Maintain neutral or slightly basic conditions to prevent the generation of carcinogenic vapors.
Chemical Profile & Hazard Identification
To ensure safe disposal, one must understand the chemical behaviors driving the safety protocols. This compound is not merely "organic waste"; it is a latent formaldehyde generator.
| Feature | Chemical Component | Hazard Implication |
| Halogen Content | Iodine ( | Classifies waste as Halogenated .[1] Prohibits incineration in standard non-halogenated kilns due to potential emission of iodine vapors/acid gases. |
| Protecting Group | Methoxymethoxy (MOM) | Acid Labile. Upon contact with acid ( |
| Core Structure | 1,2,3-Trisubstituted Benzene | Potential skin irritant and toxic by ingestion.[2][3][4][5] Treat as a toxic organic substance. |
The Mechanism of Risk (MOM Ether Hydrolysis)
Understanding this pathway is essential for safety compliance.[6] If this chemical enters an acidic waste container, the following reaction occurs spontaneously:
Result: The waste container pressurizes with formaldehyde gas, creating an inhalation hazard and a potential regulatory violation (unlabeled carcinogen generation).
Waste Classification & Regulatory Codes
Proper coding ensures the waste is routed to an incinerator capable of scrubbing halogens.
-
RCRA Classification (USA):
-
Not Listed: This specific molecule is likely not on the F, K, P, or U lists.
-
Characteristic Waste: It must be managed as Hazardous Waste due to toxicity and ignitability (if dissolved in flammable solvents).
-
-
Department of Transportation (DOT):
Step-by-Step Disposal Protocol
A. Preparation & PPE
-
Personal Protective Equipment: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Handle in a fume hood.
-
Vessel: Use a high-density polyethylene (HDPE) or glass container compatible with halogenated solvents.
B. Disposal of Pure Compound (Solid or Liquid)
-
Solubilization: If the compound is solid, do not throw it in "Solid Trash." Dissolve it in a minimal amount of a compatible non-acidic solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate).
-
Why? Liquid waste streams are easier to incinerate completely.
-
-
Neutralization Check: Ensure the solution is Neutral (pH 7) or slightly Basic (pH 8-9) .
-
Tip: If you suspect acid contamination, add a small amount of aqueous Sodium Bicarbonate (
) or Triethylamine ( ) to buffer the solution.
-
-
Transfer: Pour the solution into the Halogenated Organic Waste container.
-
Labeling: Tag the container immediately.
-
Constituents: "Halogenated Organics," "Iodo-aromatics," "MOM-protected phenol."
-
Warning: "Contains Iodine - DO NOT ACIDIFY."
-
C. Disposal of TLC Plates & Contaminated Solids
-
Evaporation: Allow residual solvent on TLC plates or paper towels to evaporate in the fume hood.
-
Bagging: Place solid waste into a clear, sealable plastic bag.
-
Labeling: Label as "Solid Hazardous Waste (Contaminated with Halogenated Organics)."
D. Spill Cleanup Procedure
-
Isolate: Evacuate the immediate area if the spill is large (>100mL).
-
Absorb: Use Vermiculite or Sand .
-
Critical:Do NOT use acidic clay absorbents (like some kitty litters) which could trigger MOM hydrolysis.
-
-
Collect: Scoop into a jar, label as "Halogenated Spill Debris," and submit for hazardous waste pickup.
Visual Decision Logic (Disposal Workflow)
The following diagram outlines the logical decision process for disposing of this compound, ensuring segregation from acids.
Figure 1: Decision tree for the safe disposal of MOM-protected aryl iodides, emphasizing pH control.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed mechanism of MOM ether hydrolysis and stability). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations on halogenated and toxic waste streams). [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Formaldehyde Standard (29 CFR 1910.1048). (Guidelines for controlling formaldehyde exposure). [Link]
Sources
- 1. uakron.edu [uakron.edu]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. edvotek.com [edvotek.com]
- 4. fishersci.com [fishersci.com]
- 5. cpchem.com [cpchem.com]
- 6. 10 Essential Tips for Handling Dysprosium Iodide Anhydrous Safety? [heavenmaterials.com]
- 7. MOM Ethers [organic-chemistry.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
